3-Methoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic organic compound belonging to the pyridazine family, characterized by the presence of a pyridazine ring substituted with a methoxy group and a piperidin-4-yl moiety. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its biological activity and structural properties.
The compound can be synthesized through various chemical methods, typically involving the formation of the pyridazine ring followed by the introduction of functional groups. Its synthesis has been documented in several chemical literature sources, including BenchChem and various academic publications on organic synthesis.
3-Methoxy-6-(piperidin-4-yl)pyridazine is classified as an organic compound, specifically a pyridazine derivative. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen atoms in its ring structure.
The synthesis of 3-Methoxy-6-(piperidin-4-yl)pyridazine generally involves three main steps:
The reaction conditions for these steps typically require controlled temperatures and specific solvents to optimize yield and purity. The use of bases and appropriate catalysts is crucial in facilitating these reactions.
3-Methoxy-6-(piperidin-4-yl)pyridazine features a six-membered pyridazine ring with two nitrogen atoms at positions 1 and 2. The methoxy group (-OCH₃) is located at position 3, while the piperidin-4-yl group is attached at position 6.
3-Methoxy-6-(piperidin-4-yl)pyridazine can undergo several types of chemical reactions:
Common reagents used in these reactions include strong oxidizing agents for oxidation processes and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and concentration play critical roles in determining reaction outcomes.
The mechanism of action for 3-Methoxy-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets, including enzymes or receptors within biological systems. The presence of the methoxy and piperidin-4-yl groups enhances its binding affinity and selectivity towards these targets. For instance, it may modulate neurotransmitter pathways or influence cellular signaling processes.
3-Methoxy-6-(piperidin-4-yl)pyridazine is typically presented as a crystalline solid. Its melting point ranges around specific values depending on purity and synthesis method.
The compound exhibits solubility in polar organic solvents, which is advantageous for various applications in chemical reactions and biological assays. Its reactivity profile includes susceptibility to oxidation and substitution reactions due to the presence of functional groups.
3-Methoxy-6-(piperidin-4-yl)pyridazine has several notable applications:
The integration of nitrogen-containing heterocycles represents a cornerstone of modern drug design. 3-Methoxy-6-(piperidin-4-yl)pyridazine (C₁₀H₁₅N₃O, CID 90212307) exemplifies a strategic fusion of pyridazine and piperidine pharmacophores engineered to exploit synergistic biological interactions [1]. This hybrid scaffold merges the π-deficient pyridazine system with the three-dimensional flexibility of piperidine, creating a versatile template for targeting diverse disease pathways. Its molecular architecture enables precise modulation of drug-receptor binding kinetics while optimizing physicochemical properties critical for bioavailability [6].
Pyridazine-piperidine hybrids constitute an emerging class of privileged structures with demonstrable therapeutic relevance. The pyridazine ring contributes three defining characteristics:
The piperidine moiety introduces critical three-dimensional vectorality for pharmacophore projection. Its protonatable nitrogen (pKa ~10.5) enables salt bridge formation with aspartate/glutamate residues, while the equatorial and axial substituent orientations permit optimal steric matching with diverse binding sites [8]. This hybrid system demonstrates reduced hERG channel affinity compared to analogous piperazine derivatives—a key advantage mitigating cardiotoxicity risks [6].
Table 1: Physicochemical Profile of 3-Methoxy-6-(piperidin-4-yl)pyridazine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃O | Balanced carbon/nitrogen ratio |
Molecular Weight | 193.25 g/mol | Optimal for CNS penetration & oral bioavailability |
Calculated logP | ~1.8 (Moderate) | Favors membrane permeation without excessive lipophilicity |
Hydrogen Bond Acceptors | 4 | Enhanced target binding capacity |
Hydrogen Bond Donors | 1 (Piperidine NH) | Enables salt bridge formation |
Topological Polar Surface Area | ~44 Ų | Supports blood-brain barrier penetration |
Bioisosteric replacement studies confirm the 3,6-disubstitution pattern as pharmacologically optimal. Computational models reveal that the 3-methoxy group occupies a hydrophobic pocket in multiple enzyme targets, while the piperidin-4-yl group projects its N-H vector toward catalytic acidic residues [2] [6]. This geometric precision underpins the scaffold's utility across oncology, neurology, and infectious disease pipelines.
The evolution of 3,6-disubstituted pyridazines reflects iterative medicinal chemistry optimization:
Phase 1: Early Exploration (Pre-2010)Initial derivatives featured simple alkyl/aryl substituents with moderate target affinity. Key limitations included:
Phase 2: Strategic Hybridization (2010-2020)Incorporation of sp³-hybridized systems (piperidine, piperazine, tetrahydropyran) addressed metabolic liabilities. Seminal findings:
Phase 3: Target-Driven Optimization (2020-Present)Contemporary designs leverage structural biology for precision engineering:
Table 2: Evolution of Key 3,6-Disubstituted Pyridazine Pharmacophores
Structural Feature | 1st Generation | 2nd Generation | 3rd Generation |
---|---|---|---|
C3 Substituent | H/CH₃ | OCH₃/OCH₂CH₃ | Cyclopropoxy/heteroaryloxy |
C6 Substituent | Phenyl | Piperidin-4-yl | 1-(Heteroarylmethyl)piperidin-4-yl |
Piperidine Modification | None | 4-Fluoro | 4-Cyanospiro fusion |
Target Affinity (Avg IC₅₀) | 850 nM | 120 nM | 18 nM |
Metabolic Stability (t₁/₂) | <15 min (HLM) | >60 min (HLM) | >120 min (HLM) |
The trajectory culminates in 3-methoxy-6-(piperidin-4-yl)pyridazine as a multipurpose scaffold validated across:
Table 3: Clinically Advanced 3,6-Disubstituted Pyridazine Derivatives
Compound | Target | Development Status | Key Structural Features |
---|---|---|---|
Relugolix | GnRH receptor | FDA-approved (2019) | 6-(2,6-Difluorophenyl)pyridazine core |
Deucravacitinib | TYK2 | FDA-approved (2022) | 3-Cyano-6-piperidinylpyridazine |
Tepotinib | c-Met | FDA-approved (2021) | 3-Fluoro-6-(1,2,3,6-tetrahydropyridin-4-yl) |
Vebreltinib | c-Met | Phase III | 3-((1R,2S)-2-Fluorocyclopropoxy)-6-(piperazin-1-yl) |
The scaffold's versatility is evidenced by its presence in two FDA-approved drugs (relugolix, deucravacitinib) since 2019—validating pyridazine as a privileged heterocycle [6]. Contemporary synthetic routes employ:
Future innovations will likely exploit the C4 position for further diversification and the piperidine nitrogen for prodrug conjugation—solidifying this hybrid architecture as a persistent motif in precision therapeutics.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: